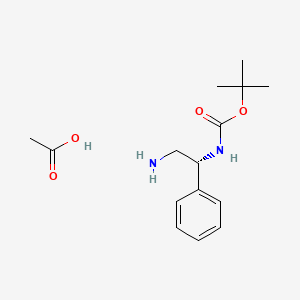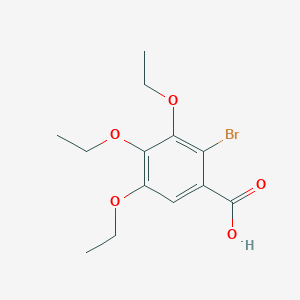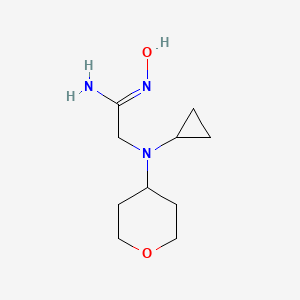
(R)-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate is a chiral amine derivative that has garnered interest in various fields of scientific research. This compound is known for its enantiomeric purity and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally friendly and economically viable method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions are optimized to produce the ®-enantiomers with high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound often involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity. These biocatalysts are employed to achieve high conversion rates and enantiomeric excess, making the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding imine or nitrile.
Reduction: Reduction reactions can be used to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate involves its interaction with specific molecular targets and pathways. The compound acts as a ligand that binds to enzymes or receptors, modulating their activity. This binding can lead to changes in the conformation of the target protein, thereby affecting its function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
®-Benzyl (2-amino-1-phenylethyl)carbamate: This compound shares a similar structure but differs in the substituent groups attached to the amine.
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: The (S)-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
Uniqueness
®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate is unique due to its high enantiomeric purity and specific interaction with molecular targets. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies requiring precise chiral control .
Propiedades
Fórmula molecular |
C15H24N2O4 |
|---|---|
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
acetic acid;tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate |
InChI |
InChI=1S/C13H20N2O2.C2H4O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;1-2(3)4/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H3,(H,3,4)/t11-;/m0./s1 |
Clave InChI |
GIILPBZKAGQZQY-MERQFXBCSA-N |
SMILES isomérico |
CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1 |
SMILES canónico |
CC(=O)O.CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Amino-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13367716.png)
![6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13367722.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367723.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13367728.png)

![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367750.png)
![Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate](/img/structure/B13367755.png)
![3-[(Ethylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367761.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367777.png)


![6,7-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B13367806.png)

![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
